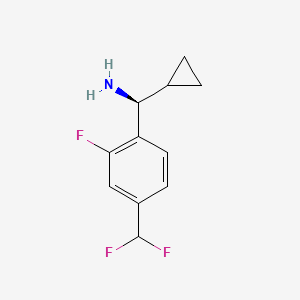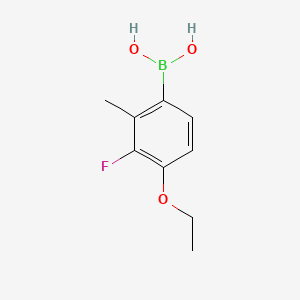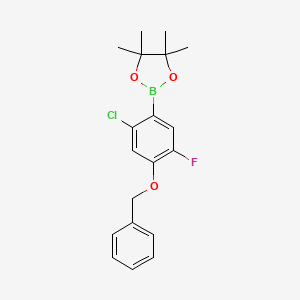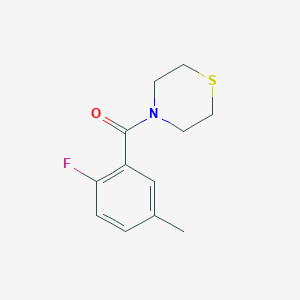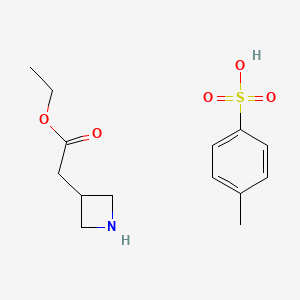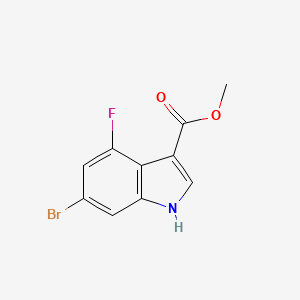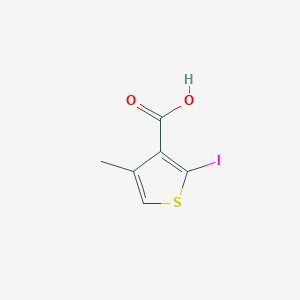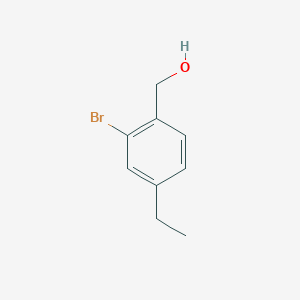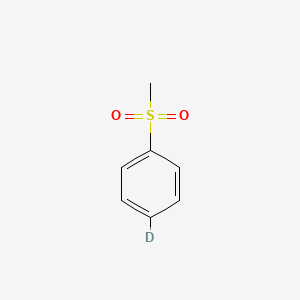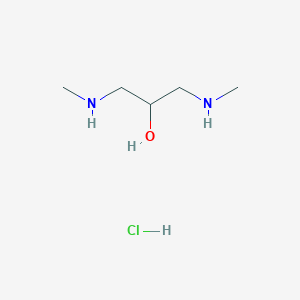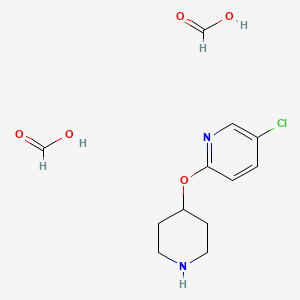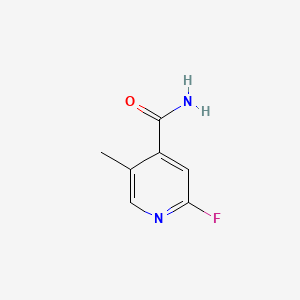
trans-3-Amino-1-Boc-4-ethyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group, an amino group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE typically involves the protection of the amino group and the introduction of the tert-butyl ester. One common method involves the reaction of 3-amino-4-ethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
tert-Butyl 3-amino-4-ethylpyrrolidine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl derivative with different functional groups.
Uniqueness
TERT-BUTYL TRANS-3-AMINO-4-ETHYLPYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChIキー |
ZFUJATNIGNCUKO-RKDXNWHRSA-N |
異性体SMILES |
CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C |
正規SMILES |
CCC1CN(CC1N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
